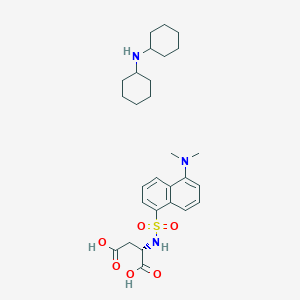
1,2,3,4,5-Pentachloro-6-(2,3,4-trichlorophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it highly chlorinated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene typically involves the chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated benzene derivatives.
Applications De Recherche Scientifique
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-tetrachlorobenzene: A related compound with four chlorine atoms on the benzene ring.
1,2,4,5-tetrachloro-3-nitrobenzene: A nitro-substituted derivative with similar chlorination patterns.
2,3,5,6-tetrachlorophenol: A chlorinated phenol with four chlorine atoms.
Uniqueness
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene is unique due to its specific arrangement of chlorine atoms and the presence of a phenoxy group. This structural feature imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. Its high degree of chlorination also makes it a valuable compound for studying the effects of multiple chlorine substitutions on aromatic systems.
Propriétés
Numéro CAS |
65075-02-7 |
|---|---|
Formule moléculaire |
C12H2Cl8O |
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H |
Clé InChI |
YHUPMPHVHYBYJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


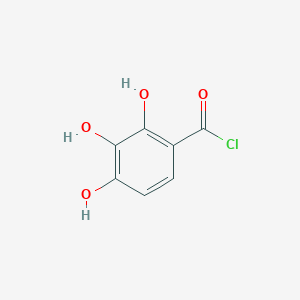

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
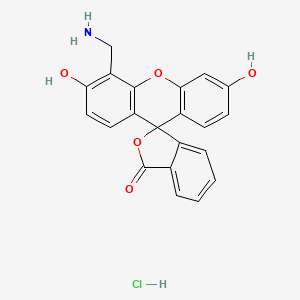
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
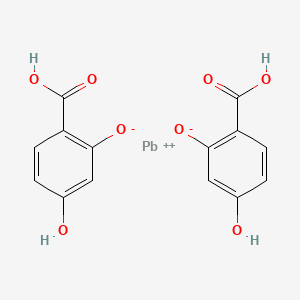
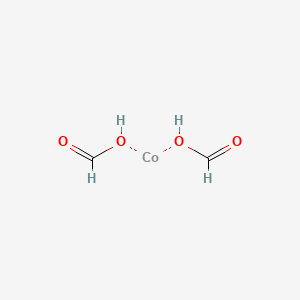
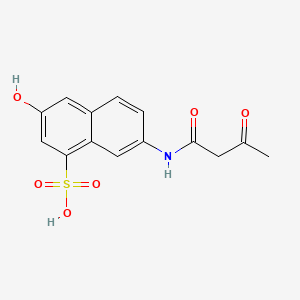
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
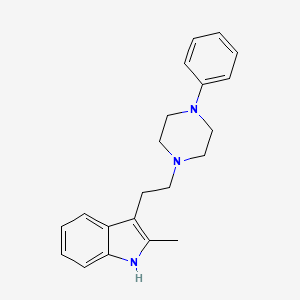
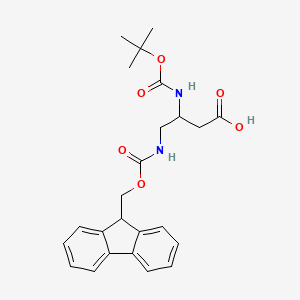
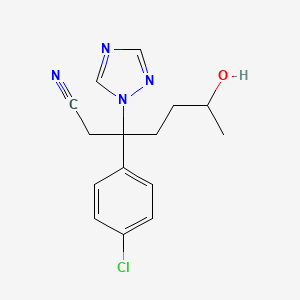
methanol](/img/structure/B13827656.png)
